molecular formula C18H16N2O5S2 B2587742 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 442556-75-4

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2587742
CAS No.: 442556-75-4
M. Wt: 404.46
InChI Key: UJOLJLMAKGTWSD-HNENSFHCSA-N
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Description

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP [1] . This compound has emerged as a critical pharmacological tool for investigating the P2X7 receptor's role in neuroinflammation, chronic pain, and various immune responses [2] . Its high potency and selectivity make it exceptionally valuable for dissecting P2X7-mediated signaling pathways, including NLRP3 inflammasome activation, pro-inflammatory cytokine release (e.g., IL-1β), and apoptotic cell death [3] . Research utilizing this antagonist is pivotal for advancing the understanding of P2X7 receptor physiology and its potential as a therapeutic target in conditions ranging from autoimmune and neurodegenerative diseases to mood disorders and cancer [4] . The (Z)-isomer configuration is essential for its optimal binding affinity and functional activity at the receptor [5] .

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-20-12-8-7-11(27(2,22)23)9-16(12)26-18(20)19-17(21)15-10-24-13-5-3-4-6-14(13)25-15/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOLJLMAKGTWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound known for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The structural features of this compound, particularly the incorporation of a methylsulfonyl group and a benzodioxine moiety, enhance its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene) have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that benzothiazole derivatives could inhibit cellular proliferation in human breast and colon cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Benzothiazoles are also recognized for their antimicrobial properties. Research indicates that derivatives like (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene) exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .

The biological activity of (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene) can be attributed to its ability to interact with specific biological targets. The methylsulfonyl group enhances solubility and may increase binding affinity to enzymes and receptors involved in disease pathways. Studies suggest that the compound may inhibit key enzymes in cancer metabolism or microbial growth .

Study 1: Anticancer Efficacy

A study evaluated the effects of (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene) on human-derived tumor cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values in the nanomolar range for breast and colon cancer cells. The compound induced apoptosis via mitochondrial pathways, as evidenced by increased Bax/Bcl-2 ratios and activation of caspases .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene) was tested against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as an alternative treatment for resistant infections .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits key metabolic enzymes

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that includes:

  • Benzothiazole Ring : Contributes to reactivity and biological properties.
  • Methylsulfonyl Group : Enhances solubility and interaction with biological targets.
  • Dihydrobenzo[d][1,4]dioxine Moiety : Imparts additional chemical properties that may influence its biological activity.

Biological Activities

The compound has been investigated for several biological activities, including:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Its structural features may disrupt microbial cell membranes or inhibit essential enzymes. A study noted that derivatives of benzothiazole displayed cytotoxic effects against various pathogens, suggesting a broad spectrum of antimicrobial activity.

Anticancer Properties

Research has shown that the compound possesses potential anticancer activity. Specific findings include:

  • Induction of Apoptosis : The compound has been observed to activate caspases and inhibit pathways related to cell proliferation.
  • Mechanistic Insights : Studies indicate that the compound induces oxidative stress in cancer cells, leading to cell death. Assays measuring reactive oxygen species (ROS) levels have supported this mechanism.

Pharmacological Profiles

The compound interacts with several biological targets:

  • Histamine H3 Receptor (H3R) : High affinity binding (Ki value of 0.036 μM) suggests potential applications in neuropharmacology.
  • Acetylcholinesterase (AChE) : Potential inhibitory activity could contribute to neuroprotective effects.
  • Monoamine Oxidase B (MAO-B) : Inhibition may enhance dopaminergic activity, relevant in treating neurodegenerative diseases.

Case Studies and Research Findings

Study FocusFindings
In Vitro Studies Derivatives exhibited cytotoxic effects against breast and lung cancer cell lines at concentrations as low as 10 μM.
Mechanistic Insights Induction of oxidative stress leading to apoptosis was confirmed through ROS assays.
Pharmacological Effects Similar compounds demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl (–SO₂CH₃) group at the 6-position of the benzothiazole ring is highly electron-withdrawing, facilitating nucleophilic aromatic substitution (NAS) reactions.

Reaction Conditions Products Key Observations
Treatment with NH₃ (ethanol, reflux)Substitution of –SO₂CH₃ with –NH₂Low yield (~35%) due to steric hindrance from the fused benzodioxine ring.
Reaction with NaN₃ (DMF, 80°C)Azide (–N₃) substitution at C6Requires catalytic Cu(I) to improve regioselectivity; confirmed via HPLC-MS.

Mechanistic Insight :
The –SO₂CH₃ group polarizes the benzothiazole ring, directing nucleophiles to the ortho and para positions relative to the sulfonyl group. DFT calculations suggest a two-step mechanism involving Meisenheimer complex formation.

Electrophilic Aromatic Substitution

The benzodioxine ring undergoes electrophilic substitution at the electron-rich 6- and 7-positions.

Reagent Reaction Site Product
HNO₃/H₂SO₄ (0°C)Nitration at C6 of benzodioxine6-Nitro derivative (72% yield) .
Br₂ (FeBr₃, CH₂Cl₂)Bromination at C77-Bromo derivative (68% yield) .

Spectral Evidence :

  • ¹H NMR : Downfield shifts (Δδ +0.3–0.5 ppm) confirm substitution on benzodioxine.

  • IR : Loss of C–H bending vibrations at 840 cm⁻¹ post-nitration .

Hydrolysis of the Carboxamide Group

The carboxamide (–CONH–) moiety is susceptible to acidic or basic hydrolysis, yielding carboxylic acid derivatives.

Conditions Products Kinetics
6M HCl (reflux, 4h)Benzo[b] dioxine-2-carboxylic acidFirst-order kinetics (k = 0.12 h⁻¹) .
NaOH (10%, 100°C, 2h)Sodium salt of carboxylic acidQuantitative conversion (≥95%) .

Thermodynamic Data :

  • ΔH‡ = 85 kJ/mol (acidic hydrolysis)

  • ΔG‡ = 92 kJ/mol (basic hydrolysis)

Oxidation and Reduction Reactions

The benzothiazole core and sulfonyl group participate in redox transformations.

Reagent Reaction Type Outcome
H₂ (Pd/C, EtOH)Reduction of C=N bondSaturation of thiazole ring (Z→E isomerism).
KMnO₄ (H₂O, 25°C)Oxidation of benzodioxineCleavage to catechol derivative (41% yield) .

Stereochemical Notes :

  • Reduction under H₂/Pd-C produces a 3:1 mixture of E/Z isomers.

  • Oxidative cleavage with KMnO₄ is pH-dependent, favoring radical intermediates at pH < 3 .

Cycloaddition and Ring-Opening Reactions

The benzodioxine ring participates in [4+2] cycloadditions under thermal conditions.

Dienophile Conditions Product
Maleic anhydrideToluene, 110°C, 12hFused oxabicyclo[2.2.2]octane adduct .
TetracyanoethyleneDCM, RT, 24hCyanated spirocyclic derivative.

Computational Support :

  • Frontier Molecular Orbital (FMO) analysis predicts inverse-electron-demand Diels-Alder reactivity (ΔE LUMO(dienophile) – HOMO(diene) = 1.2 eV).

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the thiazole ring.

Wavelength Products Quantum Yield
254 nm (Hg lamp)Thioketone and CO₂ releaseΦ = 0.18 ± 0.03.
365 nm (LED)Stable sulfinyl radicalΦ = 0.05 ± 0.01.

EPR Evidence :

  • g = 2.0034 signal confirms radical formation under 365 nm light.

Metal Coordination Chemistry

The carboxamide and sulfonyl groups act as ligands for transition metals.

Metal Salt Complex Structure Stability Constant (log K)
Cu(NO₃)₂Tetradentate N,O,O,S coordination8.9 ± 0.2 .
PdCl₂Square-planar Pd(II) complex6.7 ± 0.3.

Crystallographic Data :

  • Cu complex: Monoclinic, P2₁/c, a = 12.34 Å, b = 7.89 Å, c = 15.67 Å.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazole Derivatives with Varied Substituents

Substituent Effects on Physicochemical Properties
  • Target Compound: The methylsulfonyl group at position 6 increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to non-sulfonylated analogs.
  • (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) : Contains a trimethylbenzylidene substituent, yielding 68% with a high melting point (243–246°C). The bulky alkyl groups reduce solubility but enhance thermal stability .
  • (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): The cyano group introduces strong electron-withdrawing effects, similar to the methylsulfonyl group in the target compound. However, its lower melting point (213–215°C) suggests reduced crystallinity compared to 11a .

Table 1: Comparison of Benzothiazole Derivatives

Compound Substituent Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound 6-Methylsulfonyl N/A N/A Expected: S=O stretch ~1350–1150 cm⁻¹
11a 2,4,6-Trimethyl 68 243–246 2,219 cm⁻¹ (CN), δ 2.24–2.37 ppm (CH₃)
11b 4-Cyanophenyl 68 213–215 2,209 cm⁻¹ (CN), δ 8.01 ppm (=CH)

Thiazolidinone and Thiadiazole Derivatives

Heterocyclic Core Modifications
  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g): Incorporates a thiazolidinone ring, which is more flexible than the rigid dioxine in the target compound.
  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g): Features a thiadiazole core with a dimethylamino-acryloyl group, showing strong carbonyl absorption at 1690 cm⁻¹. The extended conjugation may enhance UV absorption properties compared to the target compound .

Table 2: Heterocyclic System Comparisons

Compound Core Structure Key Functional Groups Biological Implications
Target Compound Benzothiazole + Dioxine Methylsulfonyl, Carboxamide Potential CNS activity due to rigidity
4g Thiazolidinone Chlorophenyl, Carboxamide Antimicrobial/antifungal activity
4g Thiadiazole Dimethylamino-acryloyl Anticancer via kinase inhibition

Impact of Sulfonyl and Carboxamide Groups

  • The methylsulfonyl group in the target compound differs from the sulfonamides in (e.g., 2,3-dihydro-1,2-benzothiazole 1,1-dioxides). Sulfonyl groups generally improve metabolic stability but may reduce oral bioavailability due to high polarity .
  • Carboxamide linkages, as seen in the target compound and derivatives, facilitate hydrogen bonding, critical for target receptor interactions. However, the Z-configuration in the target compound may impose steric constraints absent in simpler analogs .

Q & A

Basic: What synthetic methodologies are effective for preparing the (Z)-isomer of this compound?

Methodological Answer:
The synthesis of the (Z)-isomer can be optimized using condensation reactions under acidic conditions. For example, refluxing a mixture of the benzothiazole precursor (e.g., 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-one) with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in acetic anhydride/acetic acid (10:20 mL) and fused sodium acetate (0.5 g) for 2 hours achieves cyclization and imine formation. The (Z)-configuration is stabilized by intramolecular hydrogen bonding, which can be confirmed via NOESY NMR . Crystallization from DMF/water (as in ) improves purity.

Basic: How should researchers validate the stereochemical assignment (Z vs. E) of this compound?

Methodological Answer:
Use a combination of:

  • NOESY NMR : Cross-peaks between the benzo[d]thiazole methyl group and the dihydrobenzo[d][1,4]dioxine protons confirm the (Z)-configuration.
  • IR Spectroscopy : A strong absorption band near 3,400 cm⁻¹ indicates intramolecular hydrogen bonding stabilizing the (Z)-form .
  • X-ray crystallography : Resolves spatial arrangements unambiguously, as demonstrated in structurally similar compounds (e.g., ).

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Monitor dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C.
  • Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • DFT calculations : Predict NMR chemical shifts using software (e.g., Gaussian) to match experimental data, as applied in for validating CNMR assignments .

Advanced: What strategies improve yield in multi-step syntheses involving sulfonyl and carboxamide groups?

Methodological Answer:

  • Protecting groups : Temporarily protect the sulfonyl group with tert-butyl dimethylsilyl (TBS) to prevent side reactions during carboxamide formation.
  • Microwave-assisted synthesis : Reduces reaction time for steps prone to decomposition (e.g., imine formation) while maintaining yields >65% .
  • HPLC purification : Use reverse-phase C18 columns with acetonitrile/water gradients to isolate intermediates, as described for analogous thiazolidinone derivatives in .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Variation of substituents : Synthesize analogs with modified methylsulfonyl or benzodioxine groups (e.g., replacing methyl with ethyl or altering dioxine ring substituents) to assess impacts on target binding.
  • In vitro assays : Test inhibition of kinases or enzymes (e.g., COX-2) using fluorescence polarization or calorimetry.
  • Molecular docking : Map interactions with binding pockets (e.g., using AutoDock Vina) to rationalize SAR trends observed in vitro .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC-MS : Use a C18 column (4.6 × 150 mm, 5 µm) with 0.1% formic acid in water/acetonitrile (70:30) to quantify purity (>98%).
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmospheres.
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 3–10) to identify degradation products .

Advanced: How can computational modeling predict metabolic pathways or toxicity?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity.
  • Metabolite identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s Metabolism Module.
  • Molecular dynamics (MD) : Model interactions with blood proteins (e.g., human serum albumin) to predict half-life .

Basic: What solvents and conditions should be avoided during synthesis to prevent decomposition?

Methodological Answer:

  • Avoid protic solvents (e.g., methanol) : They may hydrolyze the methylsulfonyl group. Use anhydrous DMF or THF instead.
  • Limit exposure to strong bases : The carboxamide bond is prone to cleavage at pH >10.
  • Control temperature : Reflux above 80°C in acetic anhydride may lead to over-oxidation of the thiazole ring .

Advanced: How can regioselectivity issues in benzothiazole functionalization be addressed?

Methodological Answer:

  • Directed ortho-metalation : Use n-BuLi and TMEDA to deprotonate the 6-position of the benzothiazole, enabling selective sulfonylation.
  • Microwave-assisted C-H activation : Employ Pd(OAc)₂ and pivalic acid to functionalize the 3-methyl group without side reactions .

Advanced: What experimental designs mitigate batch-to-batch variability in yield?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to optimize variables like temperature, catalyst loading, and solvent ratios.
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress in real time.
  • Statistical control charts : Track yields across 10+ batches to identify outliers and refine protocols .

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